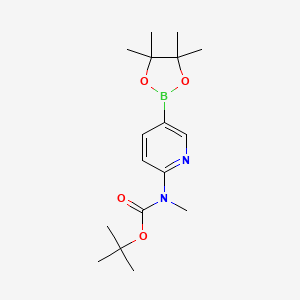

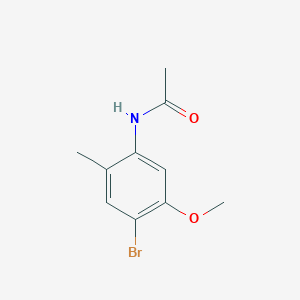

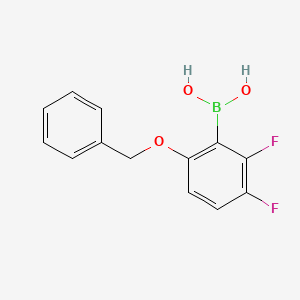

![molecular formula C39H37F12O2P B1521970 Bis(3,5-bis(trifluorométhyl)phényl)(2',4',6'-triisopropyl-3,6-diméthoxy-[1,1'-biphényl]-2-yl)phosphine CAS No. 1160861-60-8](/img/structure/B1521970.png)

Bis(3,5-bis(trifluorométhyl)phényl)(2',4',6'-triisopropyl-3,6-diméthoxy-[1,1'-biphényl]-2-yl)phosphine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

It is known that phosphine ligands like jackiephos are often used in coordination chemistry and catalysis, where they bind to a metal center .

Mode of Action

JackiePhos, as a phosphine ligand, likely interacts with its targets (usually metal centers in a catalyst) by donating its lone pair of electrons on the phosphorus atom to form a coordinate covalent bond . This interaction can enhance the catalytic activity of the metal center and influence the selectivity of the catalytic reaction .

Biochemical Pathways

Phosphine ligands like jackiephos are often involved in various organic transformations, such as carbon-carbon bond formation, carbon-nitrogen bond formation, carbon-oxygen bond formation, carbon-sulfur bond formation, and carbon-halogen bond formation .

Result of Action

The molecular and cellular effects of JackiePhos’s action would depend on the specific reaction it is used in. Generally, the use of JackiePhos as a ligand in a catalyst could result in the formation of new chemical bonds and the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of JackiePhos can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all affect the outcome of the catalytic reaction . Furthermore, JackiePhos is likely sensitive to moisture and should be stored in a dry, dark place .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is synthesized through a series of chemical reactions involving the coupling of 3,5-bis(trifluoromethyl)phenyl groups with a biphenyl backbone. The reaction conditions typically involve the use of palladium catalysts and base reagents to facilitate the coupling process .

Industrial Production Methods

In industrial settings, the production of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality of the final product, which is then purified and packaged for use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is commonly used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine include various arylated and alkylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparaison Avec Des Composés Similaires

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is unique among similar compounds due to its specific structure and electronic properties. Similar compounds include:

BrettPhos: Another Buchwald phosphine ligand with different steric and electronic properties.

RuPhos: A ligand used in various catalytic processes, offering different advantages and limitations.

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine stands out due to its high efficiency and versatility in promoting a wide range of chemical reactions, making it a valuable tool in both academic and industrial research .

Propriétés

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTUFIMHJNRPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37F12O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659623 | |

| Record name | Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160861-60-8 | |

| Record name | Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JackiePhos contribute to the high anomeric selectivity observed in glycosyl cross-coupling reactions?

A: [] JackiePhos's steric bulk effectively shields the palladium(II) catalyst, hindering the undesired β-elimination pathway that would lead to glycal byproducts. This steric effect allows for selective transmetalation of the anomeric stannane, resulting in the high anomeric selectivities observed in glycosyl cross-coupling reactions. Computational studies using density functional theory (DFT) further support this observation, showing that smaller ligands can accommodate the formation of a palladium-fluoride complex, favoring β-elimination. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]

Q2: Beyond glycosyl cross-coupling, what other applications have been explored for JackiePhos in organic synthesis?

A: [] JackiePhos has demonstrated utility in the gold-catalyzed cyclization of homopropargyl orthoesters, providing a route to diverse 2,6-dideoxy sugars. [https://www.semanticscholar.org/paper/2741d4085b421fd6e0e6107ef78e4c9a0eaf30e2] Additionally, JackiePhos enables the palladium-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes, facilitating the formation of α-arylethers without the need for oxygen-protecting groups. [https://www.semanticscholar.org/paper/7ffc38b276637a0fab0a831a95758d2ebf117979]

Q3: Are there any computational studies that provide insight into the interaction of JackiePhos with palladium and its impact on catalytic activity?

A: [] Yes, DFT calculations have been employed to investigate the mechanism of glycosyl cross-coupling reactions involving JackiePhos. These calculations suggest that transmetalation proceeds through a cyclic transition state, with the ligand's structure playing a crucial role in maintaining stereochemical integrity at the anomeric position. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]

Q4: Has JackiePhos been used in the synthesis of any biologically relevant molecules?

A: [] Yes, the glycosyl cross-coupling methodology enabled by JackiePhos has proven valuable in the total synthesis of complex natural products. Researchers have successfully employed this approach for the preparation of salmochelins, a class of siderophores, and gliflozins, a group of anti-diabetic drugs. These examples highlight the potential of JackiePhos as a tool for accessing diverse and valuable chemical entities. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

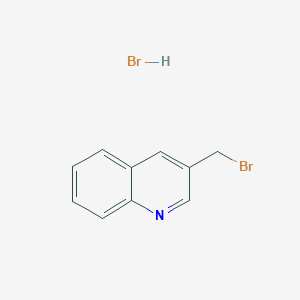

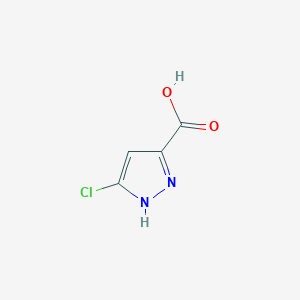

![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)

![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)

![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)